molecular formula C17H19N3O2 B2849975 adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide CAS No. 1021113-35-8

adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide

Cat. No. B2849975
CAS RN: 1021113-35-8
M. Wt: 297.358
InChI Key: KTDOCDNICDOYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[4,5-b]pyridines represent an interesting heterocyclic system . They display a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative . Isoxazolo-[4,5-b]pyridine derivatives have also been studied as inhibitors of cytochrome P450 CYP17 which is responsible for the biosynthesis of precursors of both androgens and estrogen .


Synthesis Analysis

The synthesis of isoxazolo[4,5-b]pyridines has been achieved via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . For instance, reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess of aniline followed by intramolecular cyclization yielded 3-arylamino derivative .


Molecular Structure Analysis

The molecular structure of isoxazolo[4,5-b]pyridines involves a pyridine ring fused to an isoxazole ring . The exact structure would depend on the specific substituents attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving isoxazolo[4,5-b]pyridines typically involve the functional groups attached to the core structure. For example, intramolecular nucleophilic substitution of halogen or nitro group in pyridines with appropriate N–O nucleophile in position 2 is one of the most obvious approaches to isoxazolo[4,5-b]pyridine skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazolo[4,5-b]pyridines would depend on the specific substituents attached to the core structure. For example, the lipophilicity of a molecule is a well-recognized as a crucial physicochemical factor that conditions the biological activity of a drug candidate .

properties

IUPAC Name

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(19-14-13-2-1-3-18-15(13)22-20-14)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDOCDNICDOYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NOC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.